REACTION_CXSMILES
|
[C:1]12([CH2:11][C:12](=[N:14]O)[CH3:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2>O=[Pt]=O.C(O)(=O)C>[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
NaHCO3 in 10 liters of water and stirred for 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 liters of ether
|
Type
|
ADDITION
|
Details
|
added, over 5-10 minutes, to 84 gm
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The ether was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the residue treated with 50 ml
|
Type
|
CONCENTRATION
|
Details
|
acetic acid, and concentrated
|
Type
|
DISSOLUTION
|
Details
|
The acetic acid residue was dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
ether, added to 8.4 gm
|
Type
|
ADDITION
|
Details
|
NaHCO3 in 1 liter of water and this solution added to the main solution
|
Type
|
ADDITION
|
Details
|
NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions
|
Type
|
STIRRING
|
Details
|
stirred 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 × 1.5 liters of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
to give 42.2 gm
|
Type
|
CUSTOM
|
Details
|
product, b25 161°
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12([CH2:11][C:12](=[N:14]O)[CH3:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2>O=[Pt]=O.C(O)(=O)C>[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
NaHCO3 in 10 liters of water and stirred for 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 liters of ether
|
Type
|
ADDITION
|
Details
|
added, over 5-10 minutes, to 84 gm
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The ether was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the residue treated with 50 ml
|
Type
|
CONCENTRATION
|
Details
|
acetic acid, and concentrated
|
Type
|
DISSOLUTION
|
Details
|
The acetic acid residue was dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
ether, added to 8.4 gm
|
Type
|
ADDITION
|
Details
|
NaHCO3 in 1 liter of water and this solution added to the main solution
|
Type
|
ADDITION
|
Details
|
NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions
|
Type
|
STIRRING
|
Details
|
stirred 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 × 1.5 liters of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
to give 42.2 gm
|
Type
|
CUSTOM
|
Details
|
product, b25 161°
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |